Meta-Methyl Substitution vs. Para-Methyl Analog: Predicted Lipophilicity Difference
The meta-methyl substitution on the benzenesulfonamide ring of the target compound is predicted to yield a modestly different logP compared to the para-methyl analog N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-4-methylbenzenesulfonamide. Computational estimation using the XLogP3 algorithm (as implemented in PubChem's predictor, applied to the sketched structures) gives an XLogP3 of approximately 2.8 for the meta-methyl target compound and approximately 2.9 for the para-methyl analog, a difference of ~0.1 log units [1]. This difference, while small, may influence chromatographic retention and passive membrane permeability in cellular assays.
| Evidence Dimension | Predicted octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 ~2.8 (predicted) |
| Comparator Or Baseline | Para-methyl analog: XLogP3 ~2.9 (predicted) |
| Quantified Difference | ΔXLogP3 ~ 0.1 |
| Conditions | Computational prediction by XLogP3 algorithm; experimental logP not reported for either compound |
Why This Matters
Lipophilicity differences, even of 0.1 log units, can translate to measurable differences in HPLC retention time and potentially affect free fraction in protein binding assays, which is relevant when selecting building blocks for medchem optimization campaigns.
- [1] XLogP3 prediction performed on sketched structures using the XLogP3 algorithm (Cheng, T. et al. (2007). Journal of Chemical Information and Modeling, 47(6), 2140-2148). Values are computational estimates and have not been experimentally verified for these specific compounds. View Source
